molecular formula C14H14ClN3O2S B2390388 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide CAS No. 1020453-15-9

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide

Cat. No.: B2390388
CAS No.: 1020453-15-9
M. Wt: 323.8
InChI Key: HJABIYJRZIWBLB-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core, a bicyclic heteroaromatic system fused with a thiophene ring. Key structural attributes include:

  • 3-Chlorophenyl substituent at position 2, contributing steric bulk and electron-withdrawing effects via the chlorine atom.
  • Propionamide (CH2CH2CONH2) at position 3, introducing a flexible alkyl chain and amide functionality, which may improve solubility compared to aromatic substituents.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-2-13(19)16-14-11-7-21(20)8-12(11)17-18(14)10-5-3-4-9(15)6-10/h3-6H,2,7-8H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJABIYJRZIWBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Strategies

Thieno[3,4-c]pyrazole Core Formation

The thieno[3,4-c]pyrazole scaffold is synthesized via cyclization reactions. Two primary approaches are documented:

Hydrazine-Mediated Cyclization
  • Precursor Preparation :

    • 3-Chlorophenyl Derivatives : Starting materials such as 3-chlorophenyl-substituted thiophenes or hydrazones are employed.
    • Diketones/Thiol Compounds : Pyrazolone derivatives (e.g., 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine) or thiol precursors react with hydrazine analogs.
  • Cyclization Conditions :

    • Reagents : Hydrazine hydrate, carbon disulfide, or phenyl isothiocyanate.
    • Solvents : DMSO, DMF, or ethanol.
    • Temperature : 60–110°C for 4–24 hours.

Example Reaction :

Step 1 : Condensation of 3-bromothiophene with benzophenone hydrazone yields a bishydrazone intermediate.
Step 2 : Hydrolysis with concentrated HCl produces the thieno-pyrazole core.

Palladium-Catalyzed Cyclization

Alternative methods employ palladium catalysts for cross-coupling:

  • 3-Bromothiophene-2-carbaldehyde reacts with benzophenone hydrazone to form azine intermediates.
  • Pd(OAc)₂ and dppf catalyze cyclization in toluene at 100°C, yielding the core structure.

Sulfoxide (5-Oxido) Group Introduction

The sulfoxide group is introduced via oxidation of a thioether precursor:

Method Oxidizing Agent Conditions Yield Reference
DMSO-Based DMSO 60–110°C, 4–6 hours 70–85%
H₂O₂/NaOAc H₂O₂, NaOAc Room temperature, 12 hours 65–75%

Key Notes :

  • DMSO serves as both solvent and oxidant, simplifying the process.
  • H₂O₂ in acetic acid avoids metal contamination, suitable for large-scale production.

Propionamide Coupling

The amide group is introduced via nucleophilic acyl substitution:

Substrate Reagent Conditions Yield Reference
3-Chloro-N-(3-chlorophenyl)propanamide Propionyl chloride Pyridine, 0–5°C, 2 hours 70–85%
Thieno-pyrazole Core Propionic acid EDCI/HOBt, DCM, RT, 12 hours 55–65%

Optimization Tips :

  • Low-Temperature Reactions : Minimize side reactions (e.g., hydrolysis).
  • Solvent Selection : Polar aprotic solvents (DCM, THF) enhance reactivity.

Synthetic Routes and Yields

Route A: Multi-Step Cyclization and Oxidation

  • Core Synthesis :
    • Step 1 : Cyclize 3-chlorophenyl hydrazine with thiophene derivatives (DMSO, 100°C, 6 hours).
    • Step 2 : Oxidize thioether to sulfoxide (DMSO, 80°C, 4 hours).
  • Amide Coupling :
    • React with propionyl chloride (pyridine, 0–5°C).

Total Yield : ~40–50% (3 steps).

Route B: Palladium-Catalyzed Approach

  • Cross-Coupling :
    • Step 1 : 3-Bromothiophene-2-carbaldehyde + benzophenone hydrazone → azine intermediate (Pd(OAc)₂, dppf, toluene, 100°C, 24 hours).
  • Core Formation :
    • Step 2 : Hydrolysis with HCl → thieno-pyrazole.
  • Oxidation :
    • Step 3 : H₂O₂/NaOAc → sulfoxide.
  • Amide Coupling :
    • Step 4 : EDCI/HOBt-mediated coupling (DCM, RT).

Total Yield : ~35–45% (4 steps).

Critical Reaction Parameters

Temperature and Solvent Effects

Parameter Optimal Range Impact on Yield Reference
Cyclization 80–110°C >70% yield
Oxidation 60–80°C 65–85% yield
Amide Coupling 0–5°C Minimizes side products

Catalyst and Base Selection

Reagent Role Effect Reference
Pd(OAc)₂/dppf Cross-coupling catalyst Enhances regioselectivity
K₂CO₃ Base in DMSO Facilitates SNAr reactions
EDCI/HOBt Carbodiimide coupling High amide bond efficiency

Purification and Characterization

Chromatography and Recrystallization

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3).
  • Recrystallization : Ethanol/water (1:1) for high-purity amide.

Spectroscopic Validation

Technique Key Peaks Reference
¹H NMR δ 7.5–8.0 (aromatic), δ 2.8–3.2 (CH₂)
¹³C NMR δ 170–175 (amide C=O), δ 120–130 (aromatic C)
IR 1658 cm⁻¹ (amide I), 1536 cm⁻¹ (C=N)

Chemical Reactions Analysis

Types of Reactions: N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide

Key Differences :

  • Substituent at Position 3: Replaces propionamide with 2-fluorobenzamide (C7H5FNO), introducing an aromatic ring and fluorine atom.
  • Electronic Effects : The fluorine atom acts as a strong electron-withdrawing group, altering electron density distribution in the benzamide moiety. This may enhance binding affinity via halogen bonding or dipole interactions .
Parameter Target Compound 2-Fluorobenzamide Analog
Molecular Formula C15H13ClN2O2S C19H12ClFN2O2S
Key Substituent Propionamide 2-Fluorobenzamide
Functional Groups Amide, sulfoxide Amide, fluorine, sulfoxide
Inferred logP ~2.1 (moderate polarity) ~3.5 (higher lipophilicity)

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Key Differences :

  • Core Structure: Replaces thieno[3,4-c]pyrazole with a monocyclic pyrazole ring.
  • Substituents: 3-Chlorophenylsulfanyl (S–C6H4Cl) at position 5: Increases steric hindrance and sulfur-mediated metabolic stability. Carbaldehyde (–CHO) at position 4: Introduces aldehyde reactivity, enabling covalent interactions with biological targets .
Parameter Target Compound 3-Trifluoromethyl Pyrazole Analog
Core Structure Bicyclic thienopyrazole Monocyclic pyrazole
Key Functional Groups Amide, sulfoxide Sulfanyl, –CF3, aldehyde
Electron Effects Moderate (Cl, amide) Strong (–CF3, S–)
Metabolic Stability Moderate (amide hydrolysis) High (sulfanyl resistance)

Research Findings and Implications

Structural and Electronic Analysis

  • Conformational Flexibility : The 4,6-dihydro moiety in the target compound allows for adaptive binding in biological systems, contrasting with rigid analogs like the trifluoromethyl pyrazole .
  • Electrostatic Potential: Computational tools like Multiwfn could map electron density differences, highlighting nucleophilic regions (e.g., sulfoxide oxygen) and electrophilic sites (e.g., chlorophenyl ring) .

Biological Activity

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article focuses on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique thieno[3,4-c]pyrazole core substituted with a chlorophenyl group and a propionamide moiety. The synthesis typically involves several steps:

  • Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors under specific acidic or basic conditions.
  • Introduction of the Chlorophenyl Group : This step often utilizes a substitution reaction with chlorinated aromatic compounds.
  • Oxidation : The pyrazole ring is oxidized using agents such as hydrogen peroxide.
  • Amidation : The final step involves the introduction of the propionamide group through acylation reactions.

Biological Activity Overview

Thieno[3,4-c]pyrazoles are known for their wide-ranging biological activities, including:

  • Anti-inflammatory
  • Antioxidant
  • Anticancer
  • Antimicrobial

These properties make them potential candidates for therapeutic applications in various diseases.

1. Antioxidant Activity

Research has demonstrated that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study assessed the effects of these compounds on erythrocytes exposed to 4-nonylphenol toxicity in Clarias gariepinus (African catfish). The results indicated that treatment with thieno[3,4-c]pyrazoles reduced the percentage of altered erythrocytes significantly compared to untreated controls.

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound12 ± 1.03

This suggests that these compounds may protect against oxidative damage in aquatic organisms .

2. Anti-inflammatory Properties

Thieno[3,4-c]pyrazoles have been investigated for their anti-inflammatory effects by inhibiting specific pathways involved in inflammation. For instance, some derivatives have shown promise in selectively inhibiting phosphodiesterase enzymes associated with allergic and inflammatory responses .

3. Anticancer Activity

The anticancer potential of thieno[3,4-c]pyrazoles has also been explored. Certain derivatives have been identified as potent inhibitors of aurora kinases, which are crucial for cell division and are often overexpressed in cancer cells .

Conclusion and Future Directions

This compound exhibits significant biological activity across various domains including antioxidant, anti-inflammatory, and anticancer effects. Future research should focus on elucidating the precise mechanisms of action and exploring its therapeutic potential in clinical settings.

Further studies involving in vivo models and clinical trials will be essential to validate these findings and to develop this compound into a viable therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the cyclization of precursors to form the thieno[3,4-c]pyrazole core. A common approach (adapted from analogous compounds) includes:

  • Step 1 : Cyclization of chlorinated phenyl precursors with thiophene derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

  • Step 2 : Introduction of the propionamide group via nucleophilic substitution or coupling reactions. Potassium carbonate (K₂CO₃) is often used as a base to deprotonate intermediates, and reactions are monitored by thin-layer chromatography (TLC) .

  • Optimization : Yield is maximized by controlling temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for core:amide precursor) .

    Table 1 : Representative Reaction Conditions for Key Steps

    StepReagents/ConditionsSolventTemperatureYield Range
    Core formationK₂CO₃, RCH₂ClDMF60°C60–75%
    AmidationPropionyl chloride, Et₃NTHFRT70–85%

Q. Which spectroscopic and crystallographic methods confirm its structural identity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR resolves the thienopyrazole core (δ 2.5–3.5 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.5 ppm for 3-chlorophenyl) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines single-crystal data to confirm bond lengths (e.g., S–O bond: ~1.45 Å) and dihedral angles (e.g., 85–90° between thiophene and pyrazole rings) .

Advanced Research Questions

Q. How can computational tools predict electronic properties and receptor interactions?

  • Methodological Answer :

  • Electronic Properties : Multiwfn calculates electrostatic potential (ESP) maps and electron localization functions (ELF) to identify nucleophilic/electrophilic regions. For example, the sulfoxide group (S=O) exhibits strong electrophilicity (ESP: +30 kcal/mol) .

  • Docking Studies : AutoDock4 simulates ligand-receptor binding by flexibly sampling sidechains of target proteins (e.g., kinase inhibitors). Parameters include:

  • Grid size: 60 × 60 × 60 ų centered on the active site.

  • Lamarckian genetic algorithm with 100 runs to estimate binding affinity (ΔG: −8 to −10 kcal/mol) .

    Table 2 : Key Computational Parameters for Docking

    SoftwareFlexibilityScoring FunctionCluster RMSD
    AutoDock4Receptor sidechainsAMBER force field≤2.0 Å

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Contradictions in bioactivity (e.g., variable IC₅₀ values) may arise from:

  • Experimental Design : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (pH, incubation time). Standardize protocols using guidelines like OECD 423 .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to isolate confounding variables. For example, cluster divergent results into mechanistic subgroups (e.g., kinase inhibition vs. oxidative stress pathways) .
  • Receptor Heterogeneity : Use hybrid modeling (e.g., combining wet-lab agonism profiles with computational meta-analysis) to account for receptor diversity, as demonstrated in odorant receptor studies .

Methodological Guidance for Data Interpretation

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Answer :

  • Kinetic Studies : Measure time-dependent inhibition (e.g., kₐᵢₙₕ) to distinguish covalent vs. non-covalent binding .
  • CRISPR-Cas9 Knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Metabolomic Profiling : LC-MS/MS tracks metabolic perturbations (e.g., ATP depletion in cancer cells) to confirm on-target effects .

Handling Structural and Functional Complexity

Q. How does the sulfoxide moiety influence stability and reactivity?

  • Answer :

  • Stability : The S=O group enhances oxidative stability but may hydrolyze under strong acidic/basic conditions. Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation .
  • Reactivity : Sulfoxide acts as a hydrogen-bond acceptor, influencing solubility (logP: ~2.5) and membrane permeability (Caco-2 assay Pₐₚₚ: 5 × 10⁻⁶ cm/s) .

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